Cas no 179057-32-0 (1-4-(4-Fluorophenoxy)phenylmethanamine)
179057-32-0 structure
Product Name:1-4-(4-Fluorophenoxy)phenylmethanamine
CAS-nummer:179057-32-0
MF:C13H12FNO
MW:217.238886833191
CID:843055
PubChem ID:3860377
Update Time:2025-08-03
1-4-(4-Fluorophenoxy)phenylmethanamine Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-[4-(4-fluorophenoxy)phenyl]methanamine
- [4-(4-fluorophenoxy)phenyl]methanamine
- AKOS B022088
- ART-CHEM-BB B022088
- 4-(4-Fluorophenoxy)benzyl amine
- 1-[4-(4-fluorophenoxy)phenyl]methanamine, AldrichCPR
- D87937
- AKOS000218127
- BBL040102
- 179057-32-0
- CS-0235139
- 4-(4-fluorophenoxy)benzylamine
- EN300-15322
- MFCD04971078
- 4-(4-fluoro-phenoxy)-benzylamine
- J-504108
- J-519301
- ZB1774
- SB77226
- (4-(4-fluorophenoxy)phenyl)methanamine
- SCHEMBL919783
- DTXSID80397480
- 4-(4-fluorophenyloxy)benzylamine
- 1-(4-(4-fluorophenoxy)phenyl)methanamine
- STK349852
- ZQTJTARQSZTPGD-UHFFFAOYSA-N
- 7-Methoxy-thieno[2,3-b]quinolin-2-carboxylic acid
- HMS1781K06
- 1-4-(4-Fluorophenoxy)phenylmethanamine
-
- MDL: MFCD04971078
- Inchi: 1S/C13H12FNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H,9,15H2
- InChI-sleutel: ZQTJTARQSZTPGD-UHFFFAOYSA-N
- LACHT: FC1C=CC(=CC=1)OC1C=CC(=CC=1)CN
Berekende eigenschappen
- Exacte massa: 217.09036
- Monoisotopische massa: 217.090292168g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 3
- Complexiteit: 196
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.4
- Topologisch pooloppervlak: 35.2Ų
Experimentele eigenschappen
- Dichtheid: 1.2±0.1 g/cm3
- Kookpunt: 317.5±32.0 °C at 760 mmHg
- Vlampunt: 145.8±25.1 °C
- PSA: 35.25
- Dampfdruk: 0.0±0.7 mmHg at 25°C
1-4-(4-Fluorophenoxy)phenylmethanamine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303+H313+H333
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Code gevarencategorie: 25
- Veiligheidsinstructies: 45
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-4-(4-Fluorophenoxy)phenylmethanamine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TRC | B435115-10mg |
1-[4-(4-Fluorophenoxy)phenyl]methanamine |
179057-32-0 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B435115-50mg |
1-[4-(4-Fluorophenoxy)phenyl]methanamine |
179057-32-0 | 50mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B435115-100mg |
1-[4-(4-Fluorophenoxy)phenyl]methanamine |
179057-32-0 | 100mg |
$ 80.00 | 2022-06-01 | ||
| Enamine | EN300-15322-0.05g |
[4-(4-fluorophenoxy)phenyl]methanamine |
179057-32-0 | 0.05g |
$19.0 | 2023-02-09 | ||
| Enamine | EN300-15322-0.1g |
[4-(4-fluorophenoxy)phenyl]methanamine |
179057-32-0 | 0.1g |
$19.0 | 2023-02-09 | ||
| Enamine | EN300-15322-0.25g |
[4-(4-fluorophenoxy)phenyl]methanamine |
179057-32-0 | 0.25g |
$19.0 | 2023-02-09 | ||
| Enamine | EN300-15322-0.5g |
[4-(4-fluorophenoxy)phenyl]methanamine |
179057-32-0 | 0.5g |
$22.0 | 2023-02-09 | ||
| Enamine | EN300-15322-1.0g |
[4-(4-fluorophenoxy)phenyl]methanamine |
179057-32-0 | 1.0g |
$28.0 | 2023-02-09 | ||
| Enamine | EN300-15322-2.5g |
[4-(4-fluorophenoxy)phenyl]methanamine |
179057-32-0 | 2.5g |
$58.0 | 2023-02-09 | ||
| Enamine | EN300-15322-5.0g |
[4-(4-fluorophenoxy)phenyl]methanamine |
179057-32-0 | 5.0g |
$108.0 | 2023-02-09 |
1-4-(4-Fluorophenoxy)phenylmethanamine Gerelateerde literatuur
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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